![molecular formula C7H6ClNO3 B3033159 2-(4-Chloropyridin-2-yl)oxyacetic acid CAS No. 89692-15-9](/img/structure/B3033159.png)
2-(4-Chloropyridin-2-yl)oxyacetic acid
Overview
Description
“2-(4-Chloropyridin-2-yl)oxyacetic acid” is a chemical compound with the CAS Number: 89692-15-9 . It has a molecular weight of 187.58 and its IUPAC name is [(4-chloro-2-pyridinyl)oxy]acetic acid . It is a solid substance and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for “2-(4-Chloropyridin-2-yl)oxyacetic acid” is 1S/C7H6ClNO3/c8-5-1-2-9-6(3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(4-Chloropyridin-2-yl)oxyacetic acid” is a solid substance . It has a molecular weight of 187.58 and its storage temperature is 4°C .Scientific Research Applications
Chemical Synthesis
“2-(4-Chloropyridin-2-yl)oxyacetic acid” is a chemical compound with the molecular formula C7H6ClNO3 . It is used in the synthesis of various other chemical compounds.
Anti-Fibrosis Activity
A study found that derivatives of pyrimidine, which can be synthesized using “2-(4-Chloropyridin-2-yl)oxyacetic acid”, showed significant anti-fibrotic activities . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, were found to have IC50 values of 45.69 μM and 45.81 μM respectively . These compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Gas Adsorption
Metal-Organic Frameworks (MOFs) based on “2-(4-Chloropyridin-2-yl)oxyacetic acid” have been studied for their gas adsorption properties . One such MOF exhibited commendable selectivity for CO2 over CH4 .
Antiferromagnetic Exchange Action
MOFs based on “2-(4-Chloropyridin-2-yl)oxyacetic acid” have also been studied for their magnetic properties . Both MOFs showed different degrees of antiferromagnetic exchange action .
Pharmacological Activities
The pyrimidine moiety, which can be synthesized using “2-(4-Chloropyridin-2-yl)oxyacetic acid”, has been employed in the design of privileged structures in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
Antimicrobial Activity
Pyrimidine derivatives are known to have antimicrobial properties . Therefore, “2-(4-Chloropyridin-2-yl)oxyacetic acid”, being a precursor in the synthesis of these derivatives, plays a crucial role in the development of new antimicrobial agents .
Safety and Hazards
properties
IUPAC Name |
2-(4-chloropyridin-2-yl)oxyacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-5-1-2-9-6(3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZAKRCXVXAFBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307302 | |
Record name | 2-(4-chloropyridin-2-yl)oxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89692-15-9 | |
Record name | NSC190672 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-chloropyridin-2-yl)oxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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